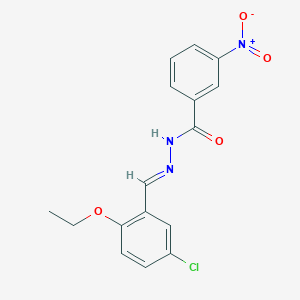![molecular formula C32H32N4O3S B298237 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298237.png)
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of certain signaling pathways involved in cell growth and division, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
Studies have shown that 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide in lab experiments is its potential to inhibit the activity of specific enzymes and proteins, which can be useful in studying their roles in various biological processes. However, one limitation is that the compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis method of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 2-(1H-indol-1-yl)acetohydrazide, 2-furaldehyde, and cycloheptanone in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, Alzheimer's disease, and other neurological disorders.
Propiedades
Nombre del producto |
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide |
|---|---|
Fórmula molecular |
C32H32N4O3S |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
2-[3-[(Z)-(3-cycloheptyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C32H32N4O3S/c37-30(33-20-26-15-10-18-39-26)22-35-21-23(27-16-8-9-17-28(27)35)19-29-31(38)36(25-13-6-1-2-7-14-25)32(40-29)34-24-11-4-3-5-12-24/h3-5,8-12,15-19,21,25H,1-2,6-7,13-14,20,22H2,(H,33,37)/b29-19-,34-32? |
Clave InChI |
CMFKIRAQJSJADC-KEUDPWFOSA-N |
SMILES isomérico |
C1CCCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/SC2=NC6=CC=CC=C6 |
SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
SMILES canónico |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
